Cas no 2228371-65-9 (2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine)

2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine
- 2228371-65-9
- EN300-1764861
-
- インチ: 1S/C6H8FN3/c7-5(3-8)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2
- InChIKey: HNVJNQJYIZQUHH-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=CN=1)CN
計算された属性
- 精确分子量: 141.07022543g/mol
- 同位素质量: 141.07022543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 99
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 51.8Ų
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764861-10.0g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1764861-5.0g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1764861-10g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1764861-5g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1764861-0.25g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1764861-2.5g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1764861-0.05g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1764861-1g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1764861-0.5g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1764861-1.0g |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine |
2228371-65-9 | 1g |
$1371.0 | 2023-06-03 |
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
2-fluoro-2-(pyrimidin-4-yl)ethan-1-amineに関する追加情報
Professional Introduction to 2-Fluoro-2-(pyrimidin-4-yl)ethan-1-amine (CAS No. 2228371-65-9)
2-Fluoro-2-(pyrimidin-4-yl)ethan-1-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2228371-65-9, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a fluoro substituent and a pyrimidin-4-yl moiety, which are key features that contribute to its distinctive chemical properties and biological activities.
The presence of the fluoro group in 2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine imparts unique electronic and steric effects to the molecule. Fluorine atoms are known for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. These properties make fluorinated compounds highly desirable in medicinal chemistry, particularly for the design of small-molecule inhibitors and activators targeting various biological pathways.
The pyrimidin-4-yl group in the compound’s structure further contributes to its pharmacological relevance. Pyrimidine derivatives are widely recognized for their role in numerous biological processes, including DNA replication, transcription, and translation. Consequently, they have been extensively explored as scaffolds for the development of drugs targeting cancer, viral infections, and inflammatory diseases. The combination of a fluoro substituent with a pyrimidin-4-yl moiety in 2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine suggests potential applications in these therapeutic areas.
In recent years, there has been a surge in research focused on developing novel fluorinated pyrimidine derivatives with enhanced biological activity and improved pharmacological profiles. Studies have demonstrated that such compounds can exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathogenesis. For instance, research published in leading journals has highlighted the use of fluorinated pyrimidine derivatives as kinase inhibitors, which have shown promise in preclinical studies for the treatment of solid tumors and hematological malignancies.
The synthesis of 2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine involves sophisticated organic transformations that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize side reactions, thereby facilitating the production of pure compounds suitable for further biological evaluation.
The biological evaluation of 2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine has revealed intriguing pharmacological properties. Preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against several target enzymes relevant to cancer metabolism and signal transduction. Additionally, it has shown potential interactions with specific protein receptors involved in inflammation and immune response modulation. These findings underscore the compound’s therapeutic potential and justify further investigation into its mechanism of action.
The impact of fluorine substitution on the pharmacokinetic properties of 2-fluoro-2-(pyrimidin-4-yethyl)ethanamine is another area of active research. Fluorine atoms can influence drug absorption, distribution, metabolism, and excretion (ADME) profiles by altering lipophilicity, solubility, and metabolic stability. Understanding these effects is crucial for optimizing drug candidates to achieve desired therapeutic outcomes while minimizing adverse effects. Computational modeling and experimental techniques are being employed to elucidate the structural determinants that govern these pharmacokinetic behaviors.
The development of novel pharmaceutical agents often involves iterative optimization processes to enhance potency, selectivity, and safety profiles. In the case of 2-fluoro--(pyridine--yethyl)ethanamine derivative<0xE5><0x8D><0xA7><0xE5><0xA3><0x8F>, ongoing research aims to modify its chemical structure to improve its biological activity while maintaining favorable pharmacokinetic properties. This includes exploring variations in substituent patterns, exploring alternative synthetic routes, and evaluating new analogs using high-throughput screening technologies.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery processes by enabling rapid identification and optimization of promising candidates like 2-fluoro--(pyridine--yethyl)ethanamine derivative<0xE5><0x8D><0xA7><0xE5><0xA3><0x8F>. These tools facilitate virtual screening simulations<0xE6><0x98><0xA5><0xE6><0x96><0xB9>, predict binding affinities<0xE7><0x9A><0x84>, interactions with biological targets<0xE6><0x84><0x92>, metabolic stability<0xE7><0xA9><0xB6>,and other critical parameters essential for drug development decision-making.
2228371-65-9 (2-fluoro-2-(pyrimidin-4-yl)ethan-1-amine) Related Products
- 3458-28-4(D(+)-Mannose)
- 23530-40-7(N-Methyl-2-nitrobenzenesulfonamide)
- 2137512-85-5(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid)
- 254882-17-2(O1-tert-butyl O2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate)
- 1017035-94-7(1-(4-bromo-2-methylphenyl)piperidin-2-one)
- 30462-35-2(Theaflavin 3,3'-digallate)
- 1097190-97-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[3-(dimethylamino)propyl]amino}propanoic acid)
- 1179018-07-5(methyl N-[(3-hydroxyphenyl)methyl]carbamate)
- 4692-12-0(1,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranose)
- 2172269-14-4(3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)




